Cas no 1038237-61-4 (2-(heptan-2-yl)aminobutan-1-ol)
2-(heptan-2-yl)aminobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-[(Heptan-2-yl)amino]butan-1-ol
- 1-Butanol, 2-[(1-methylhexyl)amino]-
- 2-(heptan-2-yl)aminobutan-1-ol
-
- Inchi: 1S/C11H25NO/c1-4-6-7-8-10(3)12-11(5-2)9-13/h10-13H,4-9H2,1-3H3
- InChI Key: IBVGYPLQLMLABS-UHFFFAOYSA-N
- SMILES: OCC(CC)NC(C)CCCCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 106
- XLogP3: 2.8
- Topological Polar Surface Area: 32.299
2-(heptan-2-yl)aminobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165557-50mg |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 50mg |
$468.0 | 2023-09-21 | ||
| Enamine | EN300-165557-100mg |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 100mg |
$490.0 | 2023-09-21 | ||
| Enamine | EN300-165557-250mg |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 250mg |
$513.0 | 2023-09-21 | ||
| Enamine | EN300-165557-500mg |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 500mg |
$535.0 | 2023-09-21 | ||
| Enamine | EN300-165557-1000mg |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 1000mg |
$557.0 | 2023-09-21 | ||
| Enamine | EN300-165557-2500mg |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 2500mg |
$1089.0 | 2023-09-21 | ||
| Enamine | EN300-165557-5000mg |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 5000mg |
$1614.0 | 2023-09-21 | ||
| Enamine | EN300-165557-10000mg |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 10000mg |
$2393.0 | 2023-09-21 | ||
| Enamine | EN300-165557-0.05g |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 0.05g |
$851.0 | 2023-05-26 | ||
| Enamine | EN300-165557-0.1g |
2-[(heptan-2-yl)amino]butan-1-ol |
1038237-61-4 | 0.1g |
$892.0 | 2023-05-26 |
2-(heptan-2-yl)aminobutan-1-ol Suppliers
2-(heptan-2-yl)aminobutan-1-ol Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-(heptan-2-yl)aminobutan-1-ol
Recent Advances in the Study of 1038237-61-4 and 2-(heptan-2-yl)aminobutan-1-ol: A Comprehensive Research Brief
The chemical compound 1038237-61-4, along with its derivative 2-(heptan-2-yl)aminobutan-1-ol, has garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being investigated for their potential therapeutic applications, particularly in the context of drug discovery and development. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their chemical properties, biological activities, and potential clinical relevance.
Recent studies have focused on the synthesis and characterization of 1038237-61-4, a compound with a unique molecular structure that offers promising pharmacological properties. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its structural features. The compound's stability and reactivity under various conditions have also been explored, providing valuable insights into its potential as a drug candidate.
2-(heptan-2-yl)aminobutan-1-ol, a derivative of 1038237-61-4, has shown notable biological activity in preclinical studies. Investigations into its mechanism of action suggest that it interacts with specific cellular targets, modulating key signaling pathways involved in disease progression. For instance, recent in vitro and in vivo studies have demonstrated its efficacy in inhibiting the growth of certain cancer cell lines, making it a promising candidate for oncology research.
The pharmacological profile of 2-(heptan-2-yl)aminobutan-1-ol has been further characterized through pharmacokinetic and pharmacodynamic studies. These studies have revealed its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for assessing its suitability as a therapeutic agent. Additionally, toxicity studies have been conducted to evaluate its safety profile, with preliminary results indicating a favorable therapeutic window.
In the context of drug development, researchers have explored various formulations and delivery systems for 2-(heptan-2-yl)aminobutan-1-ol to enhance its bioavailability and efficacy. Nanoparticle-based delivery systems, for example, have shown promise in improving the compound's solubility and targeted delivery to diseased tissues. These advancements underscore the potential of this compound in addressing unmet medical needs.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these findings into clinical applications. Several patents have been filed for novel formulations and therapeutic uses of 1038237-61-4 and its derivatives, reflecting the growing interest in these compounds. Furthermore, ongoing clinical trials are expected to provide more definitive evidence of their efficacy and safety in human subjects.
In conclusion, the research on 1038237-61-4 and 2-(heptan-2-yl)aminobutan-1-ol represents a significant advancement in the field of chemical biology and pharmaceutical sciences. The compounds' unique properties and promising biological activities position them as potential candidates for further drug development. Continued research and collaboration will be essential to fully realize their therapeutic potential and bring them to the clinic.
1038237-61-4 (2-(heptan-2-yl)aminobutan-1-ol) Related Products
- 498-63-5((pyrrolidin-2-yl)methanol)
- 68832-13-3((2R)-2-Pyrrolidinemethanol)
- 918817-81-9(1-Hexadecanol, 2-(butylamino)-)
- 61892-97-5((5-methylpyrrolidin-2-yl)methanol)
- 918148-77-3((2S)-2-(Propylamino)pentan-1-ol)
- 918148-76-2(1-Pentanol, 2-(propylamino)-, (2R)-)
- 3433-37-2((piperidin-2-yl)methanol)
- 23356-96-9((2S)-pyrrolidin-2-ylmethanol)
- 918817-84-2(1-Hexadecanol, 2-(decylamino)-)
- 87830-37-3(2-Pyrrolidinemethanol, 5-propyl-, trans-)